molecular formula C12H10N2OS B7576020 N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide

N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide

Numéro de catalogue B7576020
Poids moléculaire: 230.29 g/mol
Clé InChI: UAMBCGPKLQBFIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which plays a crucial role in the regulation of inflammation, immune response, and cell survival.

Mécanisme D'action

TPCA-1 exerts its effects by selectively inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes. TPCA-1 inhibits the activity of NF-κB by binding to the IKKβ kinase, which is required for the activation of NF-κB. By inhibiting the activity of IKKβ, TPCA-1 prevents the translocation of NF-κB to the nucleus and the expression of its target genes.
Biochemical and physiological effects:
TPCA-1 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. In animal models, TPCA-1 has been shown to reduce inflammation and tissue damage in various diseases, including sepsis, acute lung injury, and autoimmune disorders. TPCA-1 has also been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TPCA-1 is its selectivity for IKKβ, which allows for the specific inhibition of NF-κB activity without affecting other signaling pathways. Another advantage is its ability to penetrate cell membranes and inhibit NF-κB activity in vivo. However, one limitation of TPCA-1 is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its therapeutic applications.

Orientations Futures

There are several future directions for the research and development of TPCA-1. One direction is the optimization of its synthesis method to improve yield and reduce cost. Another direction is the development of more soluble and less toxic analogs of TPCA-1. Additionally, further research is needed to elucidate the precise mechanisms of TPCA-1's effects on NF-κB activity and to identify its downstream targets. Finally, clinical trials are needed to evaluate the safety and efficacy of TPCA-1 in humans and to determine its potential therapeutic applications in various diseases.

Méthodes De Synthèse

The synthesis of TPCA-1 involves a multi-step process that begins with the reaction of 2-aminothiazole and 4-bromobenzaldehyde to form 4-(2-aminothiazol-4-yl)benzaldehyde. This intermediate is then reacted with propargyl bromide to form N-(4-(2-aminothiazol-4-yl)phenyl)prop-2-yn-1-amine. Finally, this compound is reacted with acryloyl chloride to form TPCA-1. The overall yield of this synthesis method is approximately 25%.

Applications De Recherche Scientifique

TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TPCA-1 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. In autoimmune disorders, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory diseases, TPCA-1 has been shown to reduce inflammation and tissue damage in animal models of sepsis and acute lung injury.

Propriétés

IUPAC Name

N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-2-11(15)14-10-5-3-9(4-6-10)12-13-7-8-16-12/h2-8H,1H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMBCGPKLQBFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.